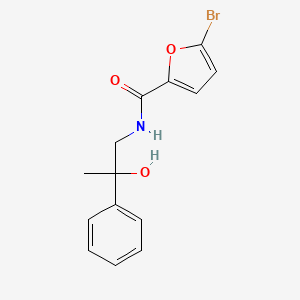

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a chemical compound with the molecular formula C14H14BrNO3. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxamide group, which is further substituted with a bromine atom and a 2-hydroxy-2-phenylpropyl group .Applications De Recherche Scientifique

Antiprotozoal and Antibacterial Activities

Research into related furan carboxamide compounds has shown significant potential in antiprotozoal and antibacterial applications. For example, compounds with similar structures have demonstrated strong DNA affinities and exhibited in vitro and in vivo activity against Trypanosoma brucei rhodesiense, a causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. These findings suggest that furan carboxamide derivatives, including 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide, may hold promise in developing treatments for these diseases due to their potent biological activities (Ismail et al., 2004). Additionally, the antibacterial activity of furan carboxamide derivatives against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae, has been highlighted, showing these compounds' potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).

Biomass Utilization and Polymer Industry

The catalytic synthesis of furan derivatives from bio-based resources underscores the role of furan compounds in sustainable chemistry. Specifically, furan carboxylic acids, derived from furoic acid (itself obtained from furfural, a biomass-derived chemical), are being explored for their application in the polymer industry as renewable alternatives to petrochemically derived acids. This research direction not only supports the development of sustainable materials but also opens new pathways for the utilization of biomass in producing high-value chemicals (Zhang et al., 2017).

Enzymatic Polymerization for Bio-Based Materials

The enzymatic synthesis of bio-based polyesters using furan derivatives as building blocks represents a novel approach to producing environmentally friendly materials. Through the polymerization of furan diols with diacid ethyl esters, researchers have developed a series of furan-based polyesters with desirable physical properties. This method exemplifies the potential of furan derivatives, such as this compound, in creating sustainable polymers for various applications (Jiang et al., 2014).

Novel Synthesis Methods for Furan Derivatives

Research on the synthesis of furan derivatives, including methods for introducing various functional groups into the furan ring, highlights the versatility and potential of furan compounds in synthetic chemistry. These methodologies not only expand the toolkit available for the synthesis of complex molecules but also pave the way for the discovery of new compounds with significant biological or material properties (Pevzner, 2009).

Mécanisme D'action

Target of Action

Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets to induce therapeutic effects . The exact interaction and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Propriétés

IUPAC Name |

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZQIQQDSWOJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)